4-chlorobenzyl 2-pyrazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific benzyl and pyrazinecarboxylate precursors. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR, mass spectral analysis, and confirmed through single crystal X-ray diffraction studies (Achutha et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, provides detailed information on the crystal system and space group, as well as the stabilization mechanisms like intramolecular hydrogen bonds and π-π interactions, which contribute to the structural stability of related compounds (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives can lead to various products depending on the catalysts and reaction conditions used. For example, Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles can produce pyrroles and pyrazines, demonstrating the versatility of pyrazine derivatives in synthetic chemistry (Rostovskii et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of pyrazine derivatives are crucial for understanding their behavior in different environments and potential applications. The crystal packing and π-stacking interactions play a significant role in the physical properties of these compounds (Khan & White, 2012).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on related compounds have explored their catalytic efficiency, highlighting the influence of the pyrazine moiety on reaction outcomes (Khazaei et al., 2015).
properties
IUPAC Name |
(4-chlorophenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXZNPQYCMDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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